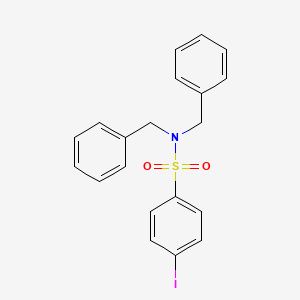

N,N-dibenzyl-4-iodobenzenesulfonamide

Description

Contextualizing Sulfonamide Frameworks in Modern Synthetic Chemistry

The sulfonamide group is a cornerstone in medicinal and synthetic chemistry. ajchem-b.comresearchgate.net Historically, sulfonamides, or "sulfa drugs," were the first class of antimicrobial agents to be widely used, revolutionizing medicine before the advent of penicillin. ajchem-b.comresearchgate.netajchem-b.com Beyond their foundational role in treating bacterial infections, sulfonamides are integral to the development of a wide array of pharmaceuticals. ajchem-b.comresearchgate.net

These frameworks are found in drugs with diverse biological activities, including antiviral, antidiabetic, anticancer, and anti-inflammatory properties. ajchem-b.comajchem-b.com For instance, certain sulfonamide derivatives act as inhibitors for enzymes like carbonic anhydrase, which is relevant in treating conditions such as glaucoma and some cancers. ajchem-b.comresearchgate.net The adaptability of the sulfonamide scaffold allows for chemical modifications that can fine-tune its pharmacokinetic and pharmacodynamic properties, making it a privileged structure in drug discovery. ajchem-b.com Recent advancements continue to enhance the efficiency and safety of sulfonamide synthesis, ensuring their continued relevance in addressing contemporary medical challenges. ajchem-b.comresearchgate.netajchem-b.com The development of novel synthetic methods, such as cascade reactions to create macrocyclic sulfonamides, is expanding the chemical space available for drug development, opening doors to previously inaccessible molecular families. york.ac.uk

Strategic Significance of Aryl Iodides as Substrates in Cross-Coupling Methodologies

Aryl halides are fundamental substrates in transition metal-catalyzed cross-coupling reactions, a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. Among the aryl halides, aryl iodides hold a position of strategic importance. In many palladium-catalyzed C–C bond-forming reactions, such as the Heck and Sonogashira couplings, aryl iodides are often superior substrates compared to the corresponding bromides and chlorides. nih.govrsc.org This enhanced reactivity is attributed to the weaker carbon-iodine bond, which facilitates the crucial oxidative addition step in the catalytic cycle. rsc.org

However, the utility of aryl iodides is not without its challenges. In palladium-catalyzed C–N cross-coupling reactions, aryl iodides have historically been the least successful of the common aryl halides. nih.gov This has been partly attributed to the inhibitory effects of iodide byproducts, such as sodium iodide (NaI), which can be soluble in the reaction medium and interfere with the catalyst. nih.gov Modern research has addressed this issue by developing new catalyst systems with specific biarylphosphine ligands and by using solvent systems where the iodide byproduct is insoluble, thus enabling C-N coupling reactions with efficiencies matching or exceeding those of other aryl halides. nih.gov Furthermore, the unique reactivity of aryl iodides has been exploited in novel synthetic methods, such as their palladium-catalyzed cross-coupling with ethyl diazoacetate to form new carbon-carbon bonds. organic-chemistry.org The development of ligand-free catalytic systems, often utilizing palladium on carbon (Pd/C) or in situ generated nanoparticles, has made these reactions more cost-effective and environmentally benign. rsc.org

N,N-Dibenzyl-4-iodobenzenesulfonamide as a Versatile Synthetic Intermediate and Enabling Building Block

This compound merges the beneficial properties of both the sulfonamide core and the aryl iodide functional group, positioning it as a highly effective synthetic intermediate. The N-dibenzyl groups serve as protecting groups for the sulfonamide nitrogen, which can be crucial during synthetic sequences. This protection allows the aryl iodide portion of the molecule to undergo selective cross-coupling reactions without interference from the acidic N-H proton of an unprotected sulfonamide.

A notable application of this compound is in copper-catalyzed cross-coupling reactions. A practical and efficient ligand-free method has been developed for the cross-coupling of this compound with a variety of nitrogen nucleophiles. researchgate.net This process, utilizing catalytic amounts of copper(I) iodide (CuI), effectively forms new carbon-nitrogen bonds. researchgate.net A range of nitrogen-containing compounds, including nitrogen heterocycles, amides, and other sulfonamides, can be successfully coupled to the aromatic ring, affording the desired products in moderate to excellent yields, reaching up to 98%. researchgate.net

This methodology's utility has been demonstrated in the synthesis of a key intermediate for Celecoxib, a well-known nonsteroidal anti-inflammatory drug. researchgate.net This highlights the compound's practical value in the streamlined synthesis of medicinally relevant molecules. The N,N-dibenzyl protecting group can typically be removed in a subsequent step to reveal the primary sulfonamide, a common functional group in many pharmaceuticals.

The table below summarizes the versatility of this compound in these copper-catalyzed reactions.

| Nucleophile Type | Catalyst System | Reported Yield |

| Nitrogen Heterocycles | CuI (0.5–20 mol%), ligand-free | Moderate to Good (up to 98%) |

| Sulfonamides | CuI (0.5–20 mol%), ligand-free | Moderate to Good (up to 98%) |

| Amides | CuI (0.5–20 mol%), ligand-free | Moderate to Good (up to 98%) |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-4-iodobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18INO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORWTRSPQLFIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for the Synthesis of N,n Dibenzyl 4 Iodobenzenesulfonamide

Direct N-Sulfonylation Protocols Utilizing 4-Iodobenzenesulfonyl Chloride

The most direct and widely employed method for the synthesis of N,N-dibenzyl-4-iodobenzenesulfonamide is the reaction between 4-iodobenzenesulfonyl chloride and dibenzylamine (B1670424). This reaction falls under the category of nucleophilic acyl substitution at the sulfur atom of the sulfonyl chloride.

Reaction with Dibenzylamine: Optimization of Reaction Conditions and Yield Efficiency

The reaction between 4-iodobenzenesulfonyl chloride and dibenzylamine is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct formed during the reaction. The choice of base, solvent, and reaction temperature plays a crucial role in optimizing the reaction rate and the yield of the final product. Common bases used for this transformation include tertiary amines such as triethylamine (B128534) or pyridine, which act as acid scavengers without competing in the nucleophilic attack on the sulfonyl chloride.

The reaction is generally carried out in an aprotic solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile, to ensure the solubility of the reactants and to prevent any unwanted side reactions that could occur in protic solvents. The temperature of the reaction can be varied, often starting at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate this type of reaction. nih.govjocpr.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields by providing efficient and uniform heating. nih.gov

Interactive Data Table: N-Sulfonylation of Secondary Amines with Arylsulfonyl Chlorides

| Amine | Sulfonyl Chloride | Base | Solvent | Temperature (°C) | Time | Yield (%) |

| Dibenzylamine | p-Toluenesulfonyl Chloride | Pyridine | DCM | 0 to RT | 12 h | 85-95 |

| Piperidine | Benzenesulfonyl Chloride | Triethylamine | THF | RT | 6 h | 90 |

| Morpholine | 4-Nitrobenzenesulfonyl Chloride | Triethylamine | Acetonitrile | RT | 4 h | 92 |

| Dibenzylamine | Benzenesulfonyl Chloride | Microwave | Solvent-free | 120 | 10 min | 94 |

This table presents representative data from analogous reactions and is intended to illustrate the general conditions and expected yields for the N-sulfonylation of secondary amines.

Evaluation of Alternative Synthetic Routes and Precursor Transformations

While direct N-sulfonylation is the most straightforward method, other synthetic strategies exist for the formation of N,N-disubstituted sulfonamides, which could theoretically be adapted for the synthesis of this compound.

One such alternative involves the use of sulfonyl hydrazides as precursors. organic-chemistry.org In this approach, a sulfonyl hydrazide can react with an amine under specific conditions to form the corresponding sulfonamide. This method avoids the use of sulfonyl chlorides, which can be moisture-sensitive.

Another potential, though more complex, route could involve starting from nitroarenes. organic-chemistry.orgacs.org Recent research has demonstrated methods for the synthesis of N-arylsulfonamides directly from nitroarenes and sodium arylsulfinates. organic-chemistry.orgacs.org This pathway would require the transformation of 1-iodo-4-nitrobenzene (B147127) into the desired product through a multi-step process, making it a less direct approach compared to the sulfonylation of dibenzylamine.

These alternative routes, while not the primary choice for the synthesis of this compound, are valuable in the broader context of synthetic organic chemistry for their potential applications in the synthesis of a wide range of sulfonamide derivatives.

Reactivity and Transformative Chemical Reactions of N,n Dibenzyl 4 Iodobenzenesulfonamide

Copper-Catalyzed Cross-Coupling Reactions (N-Arylation)

A practical and efficient strategy for the N-arylation of various nitrogen nucleophiles has been developed utilizing N,N-dibenzyl-4-iodobenzenesulfonamide as the aryl source. nie.edu.sgnie.edu.sgresearchgate.net This approach, often referred to as an Ullmann-type reaction, is significant for constructing N-arylated sulfonamides, a structural motif present in numerous pharmaceutical compounds. nie.edu.sg

A key advancement in the copper-catalyzed N-arylation using this compound is the development of ligand-free catalytic systems. nie.edu.sg Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern protocols have overcome these limitations. nie.edu.sg Research has demonstrated that simple, inexpensive copper salts such as copper(I) iodide (CuI) are highly effective catalysts for this transformation without the need for specialized or costly ligands. nie.edu.sgnie.edu.sgresearchgate.net

The use of CuI, typically with a catalyst loading between 0.5 and 20 mol%, has proven successful in promoting the cross-coupling reaction. nie.edu.sgresearchgate.net The absence of ligands simplifies the reaction setup, reduces costs, and makes the procedure more practical and experimentally straightforward. nie.edu.sg In catalyst screening studies, CuI often provides the best results, although other copper sources like copper(I) bromide (CuBr) and copper(I) oxide (Cu₂O) have also been shown to be suitable for the transformation, affording the desired N-arylated products in good yields. nie.edu.sg

The ligand-free, CuI-catalyzed protocol exhibits a broad substrate scope, accommodating a variety of nitrogen nucleophiles. nie.edu.sgnie.edu.sg This versatility makes it a valuable tool for synthesizing diverse N-arylated compounds. The reaction has been successfully applied to several classes of nucleophiles:

Nitrogen Heterocycles: A range of nitrogen-containing heterocycles, which are common structural units in bioactive molecules, readily participate in the N-arylation. For instance, 3-(trifluoromethyl)-1H-pyrazole couples with this compound in excellent yield, forming a key intermediate for the synthesis of the drug Celecoxib. nie.edu.sg

Amides: Various amides, including benzamide (B126) and its derivatives, have been effectively N-arylated using this methodology, providing moderate to good yields of the corresponding products. nie.edu.sgresearchgate.net

Sulfonamides: The protocol is also applicable to the N-arylation of other sulfonamides, allowing for the synthesis of more complex sulfonamide structures. nie.edu.sgresearchgate.net

The table below summarizes the scope of the CuI-catalyzed N-arylation with this compound. nie.edu.sg

| Nucleophile | Product | Yield (%) |

| 3-(Trifluoromethyl)-1H-pyrazole | N,N-Dibenzyl-4-(3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 99 |

| 1H-Pyrazole | N,N-Dibenzyl-4-(1H-pyrazol-1-yl)benzenesulfonamide | 98 |

| 1H-Imidazole | N,N-Dibenzyl-4-(1H-imidazol-1-yl)benzenesulfonamide | 95 |

| Benzamide | N-Benzoyl-N,N-dibenzyl-4-aminobenzenesulfonamide | 75 |

| 4-Methylbenzamide | N-(4-Methylbenzoyl)-N,N-dibenzyl-4-aminobenzenesulfonamide | 78 |

| Pyrrolidin-2-one | 1-(4-(N,N-Dibenzylsulfamoyl)phenyl)pyrrolidin-2-one | 60 |

Data sourced from Yong, F.-F., et al. (2020). nie.edu.sg

The efficiency of the copper-catalyzed N-arylation is highly dependent on several key reaction parameters. Optimization of these conditions is crucial for achieving high yields and selectivity.

Temperature: The reaction temperature plays a significant role. For the N-arylation of sulfonamides with aryl bromides, a temperature of 135 °C was found to be optimal. nie.edu.sg Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners.

Solvent Systems: The choice of solvent is critical. Polar aprotic solvents are generally preferred. Dimethylformamide (DMF) has been identified as a superior solvent for this transformation, potentially due to its ability to stabilize the catalytic intermediates effectively. nie.edu.sgnie.edu.sg Other solvents like dimethyl sulfoxide (B87167) (DMSO) provide good yields, whereas non-polar solvents like toluene (B28343) are unsuitable. nie.edu.sg

Base: A base is required to facilitate the deprotonation of the nitrogen nucleophile. Cesium carbonate (Cs₂CO₃) is a commonly used and effective base for these reactions. nie.edu.sgnie.edu.sg

Catalyst Loading: The amount of copper catalyst can be varied. While catalyst loadings as low as 0.5 mol% have been used successfully, particularly for reactive nucleophiles like 3-(trifluoromethyl)-1H-pyrazole, higher loadings (up to 20 mol%) may be necessary for less reactive substrates to achieve good yields. nie.edu.sgnie.edu.sg

The mechanism of the copper(I)-catalyzed N-arylation of amides is believed to proceed via a Cu(I)-mediated nucleophilic aromatic substitution pathway. nih.gov The catalytic cycle can be conceptualized in two main stages: the formation of a copper-nucleophile complex and the subsequent reaction with the aryl halide.

Formation of the Copper(I) Amidate: The reaction initiates with the coordination of the copper(I) catalyst to the nitrogen nucleophile (e.g., an amide or sulfonamide). In the presence of a base, the N-H bond is cleaved to form a copper(I) amidate intermediate. nih.gov

Oxidative Addition and Reductive Elimination: The aryl iodide (this compound) then undergoes oxidative addition to the copper(I) center, forming a transient copper(III) intermediate. This step is generally considered the rate-determining step of the catalytic cycle. nih.gov The final C-N bond is formed through reductive elimination from the copper(III) species, yielding the N-arylated product and regenerating the active Cu(I) catalyst. nih.gov

Electronic and Steric Effects: The reactivity of the aryl iodide is influenced by electronic factors. Kinetic studies on related systems show that aryl iodides with electron-withdrawing groups react faster, which is consistent with the proposed oxidative addition step being rate-limiting. nih.gov Steric hindrance on either the nucleophile or the aryl halide can impede the reaction by slowing down the formation of the necessary intermediates.

Palladium-Catalyzed C(sp²)-H Cross-Coupling Reactions

Beyond copper catalysis, this compound can also serve as a coupling partner in palladium-catalyzed reactions. These transformations enable the formation of C-C bonds, offering alternative pathways for molecular construction.

A significant application in this area is the palladium(II)-catalyzed ortho-C(sp²)-H arylation of aromatic carboxamides. researchgate.net This reaction utilizes a directing group on the aromatic carboxamide substrate to guide the palladium catalyst to a specific C-H bond adjacent (ortho) to the directing group. This site-selective activation allows for the direct formation of a biaryl linkage.

In this process, this compound would function as the arylating agent. The general mechanism involves the coordination of the palladium catalyst to a bidentate directing group (such as picolinamide (B142947) or 8-aminoquinoline) attached to the substrate. researchgate.net This coordination facilitates the cyclometalation and activation of the ortho C-H bond, forming a palladacycle intermediate. This intermediate then reacts with the iodobenzenesulfonamide derivative through oxidative addition, followed by reductive elimination to furnish the ortho-arylated product and regenerate the active Pd(II) catalyst. researchgate.net This method provides a direct and atom-economical route to construct biaryl sulfonamides, which are important scaffolds in medicinal chemistry. researchgate.net

Elucidating the Role of Bidentate Directing Groups (e.g., 8-aminoquinoline (B160924), picolinamide) in Reaction Pathways

The reactivity of otherwise inert C-H bonds can be significantly enhanced through the use of directing groups, which steer a metal catalyst to a specific site on a molecule, facilitating selective functionalization. nih.govacs.org In reactions involving this compound, bidentate directing groups, such as 8-aminoquinoline and picolinamide, are instrumental. These groups are typically attached to a separate reacting partner, an aromatic carboxamide, to direct the C-H activation process. acs.orgresearchgate.net

The primary role of these bidentate directing groups is to:

Enhance Reactivity: They overcome the high activation energy typically associated with C-H bond cleavage. nih.gov

Ensure Site-Selectivity: They provide high regioselectivity, almost exclusively directing functionalization to the ortho position of the aromatic ring to which they are attached. nih.govresearchgate.net

Facilitate Catalyst-Substrate Interaction: By forming a stable cyclic intermediate with the transition metal, they increase the effective concentration of the catalyst at the desired reaction site. acs.org

Formation of Diverse Biaryl Sulfonamide Scaffolds and π-Extended Systems

A significant application of this compound is in the synthesis of biaryl sulfonamides. acs.org These structural motifs are prevalent in pharmaceuticals and agrochemicals. researchgate.net The palladium-catalyzed, directing group-assisted cross-coupling of aromatic carboxamides with this compound provides a powerful method for constructing these complex scaffolds. acs.orgresearchgate.net

In a typical reaction, various substituted benzamides equipped with an 8-aminoquinoline directing group are coupled with this compound. The reaction is generally catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) with silver acetate (AgOAc) as an oxidant. acs.org This methodology demonstrates a broad substrate scope, tolerating a range of functional groups on the benzamide partner. acs.org

Below is a table summarizing the synthesis of various biaryl sulfonamide scaffolds using this method. acs.org

| Carboxamide Reactant | Product Yield (%) |

|---|---|

| 2-Methoxybenzamide | 85 |

| 2-Methylbenzamide | 79 |

| 2-Fluorobenzamide | 75 |

| 3-Methoxybenzamide | 78 |

| 3-Chlorobenzamide | 72 |

| Thiophene-2-carboxamide | 72 |

This strategy not only allows for the creation of simple biaryl systems but can also be extended to synthesize more complex, π-extended polyaromatic systems by choosing appropriate coupling partners. The versatility of this reaction underscores the importance of this compound as a key arylating agent in C-H functionalization chemistry. acs.org

Other Transition Metal-Catalyzed Transformations

Beyond palladium-catalyzed C-H activation, the sulfonamide functional group is amenable to other important transition metal-catalyzed reactions, such as N-arylation and N-alkylation.

Mn/Cu Bimetallic Systems for Sulfonamide Arylation: An efficient and mild method for the N-arylation of sulfonamides utilizes a bimetallic MnF₂/CuI catalyst system. researchgate.net This protocol allows for the cross-coupling of sulfonamides with various aryl iodides in water, providing the corresponding N-arylated products in good to excellent yields. While this compound itself acts as an arylating agent in other contexts, its dibenzyl-protected sulfonamide nitrogen could potentially undergo debenzylation followed by N-arylation, or the core structure could be synthesized via such arylation methods on a simpler sulfonamide. The use of earth-abundant metals like manganese and copper makes this an attractive and sustainable alternative to precious metal catalysis. researchgate.net

General N-Alkylation Strategies: The nitrogen atom of a sulfonamide can be alkylated using various transition metal-catalyzed methods. These reactions typically employ alcohols as alkylating agents in what is known as a "borrowing hydrogen" mechanism. organic-chemistry.orgresearchgate.net In this process, a metal catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde, which then condenses with the sulfonamide to form an N-sulfonylimine intermediate. The catalyst then returns the hydrogen to reduce the imine, resulting in the N-alkylated product and regenerating the catalyst, with water as the only byproduct. organic-chemistry.orgresearchgate.net

Several catalytic systems have been developed for this transformation:

Manganese-Catalyzed N-Alkylation: A well-defined Mn(I) PNP pincer complex serves as an efficient catalyst for the mono-N-alkylation of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols. organic-chemistry.orgresearchgate.net

Iron-Catalyzed N-Alkylation: An environmentally benign system using FeCl₂/K₂CO₃ can catalyze the N-alkylation of sulfonamides with benzylic alcohols. ionike.com

Copper-Catalyzed N-Alkylation: Copper-based catalysts, such as Cu(OAc)₂, can also effectively facilitate the N-alkylation of sulfonamides with benzylic alcohols under aerobic conditions. ionike.com

The table below summarizes various metal-catalyzed N-alkylation reactions applicable to sulfonamides.

| Catalyst System | Alkylating Agent | Key Features |

|---|---|---|

| Mn(I) PNP pincer complex | Primary alcohols | High efficiency, broad substrate scope, sustainable metal. organic-chemistry.orgresearchgate.net |

| FeCl₂ / K₂CO₃ | Benzylic alcohols | Environmentally benign, high selectivity. ionike.com |

| Cu(OAc)₂ | Benzylic alcohols | Operates under aerobic conditions. ionike.com |

Investigations into Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound possesses distinct electronic characteristics that dictate its susceptibility to electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The benzenesulfonamide (B165840) ring is substituted with two key groups: an iodine atom and a sulfonamide group (-SO₂N(Bn)₂). Both of these are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less reactive towards electrophiles than benzene (B151609) itself. sinica.edu.tw

Sulfonamide Group (-SO₂N(Bn)₂): This is a strong electron-withdrawing group and is meta-directing.

Iodine Atom (-I): While an ortho, para-director due to the lone pair effect, it is also deactivating via induction.

Given the presence of two deactivating groups, electrophilic aromatic substitution on this ring would require harsh reaction conditions. If a reaction were to occur, the incoming electrophile would likely be directed to the positions ortho to the iodine and meta to the sulfonamide group (positions 2 and 6).

Nucleophilic Aromatic Substitution (SNAr): For a nucleophilic aromatic substitution to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to a good leaving group. sinica.edu.tw In this compound:

The sulfonamide group at position 4 is a powerful electron-withdrawing group.

The iodine atom at position 1 can act as a leaving group.

The para-relationship between the strong electron-withdrawing sulfonamide group and the iodine leaving group makes the ipso-carbon (C1) susceptible to nucleophilic attack. This electronic arrangement stabilizes the negatively charged Meisenheimer complex intermediate that is formed during the reaction. researchgate.net Therefore, this compound is a plausible candidate for SNAr reactions, where a strong nucleophile could displace the iodide ion. However, the reactivity would still be less than that of substrates bearing multiple nitro groups, which are classic examples of activated SNAr systems. nih.govnih.gov

Advanced Structural Elucidation and Spectroscopic Analysis of N,n Dibenzyl 4 Iodobenzenesulfonamide and Its Derivatives

Mass Spectrometric Fragmentation Pathways for Structural Confirmation and Analysis of Derivatized Products

Detailed mass spectrometric fragmentation data for N,N-dibenzyl-4-iodobenzenesulfonamide is not available. This analysis would identify the molecular ion peak, confirming the molecular weight, and the pattern of fragment ions, which would provide valuable information for structural elucidation by showing how the molecule breaks apart under ionization.

Computational Chemistry and Mechanistic Elucidation of Reactions Involving N,n Dibenzyl 4 Iodobenzenesulfonamide

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of molecules and to map out the potential energy surfaces of chemical reactions. For reactions involving N,N-dibenzyl-4-iodobenzenesulfonamide, DFT calculations can be employed to model reaction pathways, identify intermediates, and locate and characterize transition states.

Detailed DFT studies would typically involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, products, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a calculated transition state connects the correct reactants and products along the reaction pathway.

By calculating the energies of these stationary points, a complete energy profile for a proposed reaction mechanism can be constructed. For instance, in a hypothetical nucleophilic aromatic substitution reaction where the iodine atom of this compound is replaced, DFT could be used to compare the energetics of different proposed mechanisms, such as a concerted pathway versus a stepwise pathway involving a Meisenheimer intermediate. The calculated activation energies (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility and rate.

Elucidating Catalytic Mechanisms (e.g., Copper-catalyzed N-arylation, Palladium-catalyzed C-H functionalization)

This compound is a suitable substrate for various transition metal-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. Computational chemistry is instrumental in elucidating the complex, multi-step mechanisms of these catalytic cycles.

Copper-Catalyzed N-Arylation (Ullmann Condensation): In a copper-catalyzed N-arylation reaction, this compound could serve as the arylating agent. A plausible catalytic cycle, which can be modeled using DFT, involves the following key steps:

Oxidative Addition: The aryl iodide (this compound) reacts with a Cu(I) species, leading to a Cu(III) intermediate.

Ligand Exchange/Coordination: The amine nucleophile coordinates to the copper center.

Reductive Elimination: The C-N bond is formed, releasing the N-arylated product and regenerating the Cu(I) catalyst.

Computational studies can help to determine the geometry and electronic structure of the catalytic intermediates, the role of ligands in stabilizing the copper center, and the energy barriers associated with each step of the cycle. This allows for a detailed understanding of the factors that control the reaction's efficiency and selectivity. nih.govresearchgate.netmdpi.comnih.gov

Palladium-Catalyzed C-H Functionalization: Palladium-catalyzed C-H functionalization reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds directly from C-H bonds. nih.govnih.gov While this compound would typically act as the coupling partner (the source of the aryl group) rather than the C-H source, understanding its interaction within the catalytic cycle is crucial. For example, in a Suzuki or Heck-type coupling, the first step is the oxidative addition of the aryl iodide to a Pd(0) complex. DFT can model this oxidative addition step, providing insights into its kinetics and thermodynamics. The proposed mechanism generally involves:

Oxidative Addition: Pd(0) inserts into the carbon-iodine bond of this compound to form a Pd(II) complex.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling): The second coupling partner is introduced.

Reductive Elimination: The new C-C bond is formed, yielding the biaryl product and regenerating the Pd(0) catalyst.

Analysis of Electronic and Steric Effects on Reactivity and Selectivity via Computational Methods

The reactivity of this compound is governed by a combination of electronic and steric factors, which can be dissected and quantified using computational methods.

Electronic Effects: The 4-iodobenzenesulfonamide (B1222105) core possesses strong electron-withdrawing character due to the sulfonyl group (-SO2-). This significantly influences the electronic properties of the aryl ring.

Molecular Electrostatic Potential (MEP) Maps: These can be generated computationally to visualize the electron density distribution on the molecule. For this compound, the MEP map would show a region of positive electrostatic potential (electron deficiency) on the carbon atom bonded to the iodine, making it susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This method can be used to quantify atomic charges and analyze donor-acceptor interactions within the molecule, providing a more detailed picture of the electronic landscape. The electron-withdrawing nature of the sulfonyl group would be reflected in the calculated partial charges.

Steric Effects: The two benzyl (B1604629) groups attached to the nitrogen atom introduce significant steric bulk around the sulfonamide moiety.

Steric Maps and Buried Volume Calculations: These computational tools can quantify the steric hindrance around a particular reactive center. For this compound, the bulky dibenzyl groups can sterically hinder the approach of reactants to the sulfonamide nitrogen or the adjacent aryl ring, potentially influencing regioselectivity in certain reactions. For example, in reactions where the sulfonamide nitrogen itself might act as a directing group, the steric bulk of the benzyl substituents could dictate the position of functionalization on the aryl ring.

By systematically modifying the structure of the molecule in silico (e.g., by replacing the benzyl groups with smaller alkyl groups) and recalculating the energetics of reaction pathways, the specific contribution of steric versus electronic effects can be isolated and understood.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Related Biaryl Sulfonamide Derivatives

These studies typically involve the calculation of a large number of molecular descriptors for a series of related compounds. These descriptors can be categorized as:

Topological: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical: Related to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic: Describing the electron distribution (e.g., dipole moment, partial charges).

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

A mathematical model is then developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to create an equation that relates a selection of these descriptors to the observed activity or property.

For biaryl sulfonamides, QSAR studies have been crucial in optimizing their activity as, for example, enzyme inhibitors or antimicrobial agents. nih.govairitilibrary.com Key findings often highlight the importance of specific steric and electronic features for biological activity.

Table 1: Common Descriptors and Their Significance in QSAR/QSPR Models of Sulfonamide Derivatives

| Descriptor Category | Example Descriptor | Typical Significance in Sulfonamide Models |

| Electronic | Dipole Moment | Influences interactions with polar biological targets and solubility. |

| Partial Negative Surface Area (PNSA) | Can be important for receptor binding and intermolecular interactions. nih.gov | |

| Steric/Topological | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting binding affinity. |

| Connectivity Indices (e.g., Chi indices) | Describe the degree of branching and complexity of the molecular structure. | |

| Lipophilicity | LogP | Crucial for membrane permeability and reaching biological targets. |

These models can be used to predict the activity of new, unsynthesized derivatives, thereby guiding medicinal chemistry efforts. For a hypothetical biaryl derivative of this compound, these QSAR models could predict how changes to the dibenzyl groups or the substitution pattern on the second aryl ring would affect its biological activity.

Strategic Applications of N,n Dibenzyl 4 Iodobenzenesulfonamide in Complex Molecule Synthesis

Role as a Precursor in the Synthesis of N-Arylated Pyrazoles

N-arylated pyrazoles are a cornerstone structural motif in many biologically active compounds. The introduction of an aryl group onto the pyrazole (B372694) nitrogen is a critical step that significantly influences the pharmacological profile of the resulting molecule. N,N-dibenzyl-4-iodobenzenesulfonamide serves as a valuable precursor for this transformation, primarily through transition-metal-catalyzed cross-coupling reactions.

The presence of an iodine atom on the benzene (B151609) ring makes the compound an excellent substrate for palladium- or copper-catalyzed N-arylation reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. nih.govorganic-chemistry.orgresearchgate.net In these processes, the C-I bond is activated by the metal catalyst, enabling the formation of a new C-N bond with a pyrazole derivative. The N,N-dibenzyl groups act as robust protecting groups for the sulfonamide nitrogen, preventing undesired side reactions and ensuring that the coupling occurs selectively at the aryl iodide position.

A significant application of this methodology is in the synthesis of intermediates for pharmaceutically important molecules. For instance, a practical and efficient copper-catalyzed cross-coupling of this compound with various nitrogen nucleophiles, including pyrazoles, has been developed. researchgate.net This method utilizes copper(I) iodide (CuI) as a catalyst under ligand-free conditions, affording the desired N-arylated products in moderate to good yields. researchgate.net Following the coupling reaction, the benzyl (B1604629) groups can be removed through standard deprotection protocols, such as catalytic hydrogenation, to reveal the free sulfonamide, a key functional group in many COX-2 inhibitors.

Key Intermediate in the Total Synthesis of Pharmaceutically Relevant Compounds (e.g., Celecoxib and its Analogues)

This compound is a key intermediate in flexible and efficient synthetic routes toward the anti-inflammatory drug Celecoxib and its analogues. researchgate.netnih.govnih.gov Celecoxib is an N-arylated pyrazole that functions as a selective COX-2 inhibitor. While traditional syntheses often involve the condensation of a 1,3-dione with a pre-functionalized hydrazine, modern strategies increasingly rely on cross-coupling methodologies where this compound can be a pivotal starting material. researchgate.net

In such a strategy, the pyrazole core is first constructed, and the 4-(N,N-dibenzylsulfamoyl)phenyl group is subsequently introduced via N-arylation. The use of this compound is particularly advantageous because the C-I bond is highly reactive toward coupling reactions. A demonstrated application involves a copper-catalyzed, ligand-free cross-coupling that successfully produces a key intermediate for Celecoxib. researchgate.net This approach offers a significant advantage by allowing for late-stage functionalization, which is highly valuable for synthesizing a variety of Celecoxib analogues for structure-activity relationship (SAR) studies.

The general synthetic sequence involves:

Coupling: Reaction of an appropriately substituted pyrazole with this compound in the presence of a copper or palladium catalyst.

Deprotection: Removal of the two benzyl groups from the sulfonamide nitrogen to yield the final product or a precursor for further derivatization.

This strategy showcases the compound's role not just as a static building block but as a dynamic tool for medicinal chemistry and drug development.

Enabling the Construction of Biaryl Systems via C-H Activation for Drug Discovery

The construction of biaryl sulfonamides is of great interest in medicinal chemistry, as this motif is present in numerous therapeutic agents. acs.orgresearchgate.net this compound has proven to be an effective coupling partner in palladium(II)-catalyzed C-H activation reactions to forge these valuable biaryl linkages. acs.orgresearchgate.net This advanced methodology bypasses the need for pre-functionalized starting materials, such as boronic acids or organotins, offering a more atom- and step-economical route to complex molecules. researchgate.net

In this approach, a directing group on one of the aromatic substrates guides the palladium catalyst to selectively activate a specific C-H bond (typically at the ortho position), which then couples with this compound. acs.org Directing groups like 8-aminoquinoline (B160924) or picolinamide (B142947) attached to an aromatic carboxamide have been used effectively for this purpose. acs.orgresearchgate.net The reaction typically proceeds at elevated temperatures in the presence of a palladium salt, such as Pd(OAc)₂, and an oxidant or additive like silver acetate (B1210297) (AgOAc). acs.org

The utility of this method is highlighted by its broad substrate scope, enabling the synthesis of a diverse array of biaryl-based tertiary sulfonamides in good yields. acs.org This C-H arylation strategy represents a significant advancement over traditional cross-coupling reactions for assembling biaryl sulfonamide frameworks. acs.orgresearchgate.net

| Aromatic Carboxamide Substrate | Directing Group | Yield (%) |

|---|---|---|

| 2-Methoxybenzamide | 8-Aminoquinoline | 85 |

| 3-Methoxybenzamide | 8-Aminoquinoline | 82 |

| 2-Fluorobenzamide | 8-Aminoquinoline | 78 |

| Naphthalenecarboxamide | 8-Aminoquinoline | 75 |

| 2-Methoxybenzamide | 2-(Methylthio)aniline | 80 |

Derivatization Strategies for Combinatorial Library Synthesis and Targeted Functionalization

The efficiency and reliability of reactions involving this compound make it an excellent tool for combinatorial chemistry and the generation of compound libraries for high-throughput screening. acs.org The development of chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid identification of hit and lead compounds.

The palladium-catalyzed C-H activation/arylation methodology is particularly well-suited for this purpose. acs.orgresearchgate.net By systematically varying the aromatic carboxamide coupling partner, a large and diverse library of biaryl sulfonamides can be rapidly assembled from a common intermediate, this compound. This strategy allows for targeted functionalization to explore the chemical space around a particular pharmacophore. The explicit goal of using this C-H coupling method is to enable the "rapid assembly of biaryl sulfonamides" for the "construction of a library of biaryl sulfonamides". acs.orgresearchgate.net

Similarly, the copper-catalyzed N-arylation reaction can be applied to a wide range of nitrogen-containing heterocycles, amides, and sulfonamides. researchgate.net By coupling this compound with a diverse set of nitrogen nucleophiles, chemists can generate a library of N-arylated sulfonamide derivatives. These libraries can then be screened for biological activity, leading to the discovery of novel therapeutic agents. The subsequent removal of the benzyl protecting groups can further increase molecular diversity and introduce a key hydrogen-bond-donating group.

Future Perspectives and Emerging Research Avenues for N,n Dibenzyl 4 Iodobenzenesulfonamide

Exploration of Novel Catalytic Systems and Sustainable Green Chemistry Approaches

The reliance on traditional palladium catalysts for activating N,N-dibenzyl-4-iodobenzenesulfonamide presents challenges related to cost, metal leaching, and environmental impact. Future research will increasingly focus on developing more sustainable and efficient catalytic systems.

Novel Catalytic Systems: The exploration of palladium nanoparticles (PdNPs) offers a promising alternative, providing a high surface-area-to-volume ratio that can lead to superior catalytic activity and selectivity. mdpi.com Innovations are centered on immobilizing PdNPs on sustainable supports like biopolymers (chitosan, cellulose), nanosilica, or magnetic nanoparticles. mdpi.compreprints.orgguildhe.ac.uk These supports not only enhance catalyst stability and prevent agglomeration but also allow for easy recovery and recycling, a key principle of green chemistry. mdpi.com Beyond palladium, research into earth-abundant and less toxic metal catalysts, such as ruthenium, copper, or bismuth, for cross-coupling reactions involving aryl iodides is gaining traction. acs.orgnih.gov For instance, a novel magnetite-immobilized ruthenium nano-catalyst has been successfully used for the direct coupling of sulfonamides and alcohols, showcasing a potential new avenue for reactivity. acs.org

Green Chemistry Approaches: A significant push towards environmentally benign synthesis is reshaping the landscape of sulfonamide chemistry. tandfonline.com Key strategies that could be applied to reactions involving this compound include:

Alternative Solvents: Moving away from toxic, volatile organic solvents is a primary goal. Water has been successfully used as a solvent for sulfonamide synthesis, often leading to simpler product isolation via filtration. rsc.orgsci-hub.se Other green solvents like polyethylene (B3416737) glycol (PEG) are also being explored. sci-hub.se

Solvent-Free Conditions: Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, represents a powerful solvent-free approach. rsc.org A one-pot, solvent-free mechanochemical method has been demonstrated for sulfonamide synthesis, highlighting a sustainable path forward. rsc.org

Energy Efficiency: Utilizing energy sources like microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.org

Table 1: Emerging Sustainable Approaches in Sulfonamide Synthesis

| Approach | Key Features | Potential Advantages for this compound Reactions |

|---|---|---|

| Palladium Nanoparticles (PdNPs) | High surface-to-volume ratio; can be immobilized on sustainable supports (e.g., chitosan, nanosilica). mdpi.compreprints.org | Higher catalytic efficiency, improved recyclability, reduced metal leaching, milder reaction conditions. |

| Alternative Metal Catalysts | Utilization of more abundant and less toxic metals like ruthenium, copper, or bismuth. acs.orgnih.gov | Lower cost, reduced environmental footprint, potentially novel reactivity and selectivity. |

| Aqueous Media | Using water as the reaction solvent, often with dynamic pH control. rsc.org | Environmentally benign, simplified product isolation, enhanced safety. |

| Mechanochemistry | Solvent-free synthesis conducted in a ball mill. rsc.org | Eliminates solvent waste, reduces by-products, increases energy efficiency. |

| Microwave Irradiation | Use of microwave energy to accelerate reactions. rsc.org | Drastically reduced reaction times, lower energy consumption. |

Diversification of Coupling Partners and Expansion of Reaction Modalities

While the coupling of this compound with aromatic carboxamides is established, significant opportunities exist to broaden its scope by engaging a more diverse range of coupling partners and exploring new reaction types. As an aryl iodide, the compound is a prime substrate for a multitude of cross-coupling reactions. researchgate.net

Future research will likely investigate its reactivity with a wider array of nucleophiles and coupling partners. This includes extending the scope to various primary and secondary amines, including cyclic and acyclic aliphatic amines as well as heteroarylamines (e.g., aminopyridines, aminopyrimidines), which have been successfully coupled with other aryl iodides. nih.govmit.edu Other promising partners include sulfoximines, organoboronic acids (Suzuki-Miyaura coupling), and organozinc reagents (Negishi coupling). chemrevlett.comnih.govorganic-chemistry.org

Furthermore, expanding beyond traditional palladium-catalyzed C-N and C-C bond formation is a key frontier. Emerging reaction modalities that could be applied to this compound include:

Photoredox Catalysis: Light-driven reactions offer mild conditions and unique reactivity pathways. Bismuth photocatalysis, for example, has been shown to activate aryl iodides for C-H functionalization with partners like pyrrole (B145914) derivatives. nih.gov

Electrochemical Synthesis: Electrochemistry provides a reagent-free method for driving reactions, offering a high degree of control and sustainability. researchgate.net

Metal-Free Couplings: Developing metal-free cross-coupling reactions, potentially through pathways like the SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism with aryl Grignard reagents, would be a significant advance in sustainability. researchgate.net

Table 2: Potential Coupling Partners for this compound

| Partner Class | Specific Examples | Potential Reaction Type |

|---|---|---|

| Amines | Primary/secondary aliphatic amines, heteroarylamines (aminopyridines). mit.edu | Buchwald-Hartwig Amination |

| Organoboron Reagents | Arylboronic acids, alkenylboronic acids. nih.gov | Suzuki-Miyaura Coupling |

| Organosulfur Compounds | Thiols, sulfenamides. chemrxiv.org | C-S Coupling |

| Heterocycles | Pyrroles, indoles, N-heterocycles. nih.gov | C-H Functionalization |

| Alkynes | Terminal alkynes. | Sonogashira Coupling |

| Organozinc Reagents | Di(het)arylzinc species. | Negishi Coupling |

Development of Advanced Methodologies for Chemo-, Regio-, and Stereoselective Functionalization

Achieving high levels of selectivity is paramount for the efficient synthesis of complex molecules. Future work with this compound will focus on developing advanced methods to control the chemo-, regio-, and stereochemical outcomes of its reactions.

Chemoselectivity: In molecules with multiple reactive sites, directing a reaction to a specific functional group is crucial. Research into highly chemoselective methods, such as the electrochemical cleavage of sulfonimides without affecting other sulfonamide bonds, provides a blueprint for future developments. acs.org For this compound, this could involve developing catalytic systems that selectively activate the C-I bond in the presence of other sensitive functional groups.

Regioselectivity: The known palladium-catalyzed C-H arylation using this compound is an ortho-directed process. Future studies will aim to develop switchable regioselectivity. By modifying ligands, solvents, or catalysts, it may be possible to direct the functionalization to the meta or para positions of a coupling partner. acs.orgnih.gov The use of photoredox catalysis is also a powerful tool for accessing different regioselectivities in C-H functionalization that are complementary to traditional methods. bohrium.comrsc.org

Stereoselectivity: The synthesis of chiral molecules is a central goal of organic chemistry. A significant emerging avenue is the development of methods for the stereoselective synthesis of biaryl sulfonamides with axial chirality. Atropisomeric biaryls are important scaffolds in ligands and pharmaceuticals. Recent breakthroughs in the enantio- and diastereoselective synthesis of axially chiral biaryl sulfilimines using copper/cobalt catalysis demonstrate that high levels of stereocontrol are achievable. chemrxiv.orgchemrxiv.org Applying these concepts to reactions with this compound could provide access to novel, enantiopure sulfonamide-containing biaryls.

Potential for Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for rapid drug discovery and materials development necessitates the use of automated and high-throughput technologies. nih.gov this compound is well-positioned to be a key building block in these modern workflows.

Automated Synthesis: Fully automated flow-through synthesis is a powerful technology for the rapid production of compound libraries. acs.orgacs.orgnih.gov An automated platform could use this compound as a foundational scaffold, reacting it with a diverse set of building blocks in a sequential manner to quickly generate a large library of novel sulfonamide derivatives. acs.orgacs.org The advantages of this approach include high purity of products (often eliminating the need for chromatographic purification), improved safety, and scalability. researchgate.net

High-Throughput Screening (HTS): Once a library of compounds is synthesized, HTS platforms can be used to rapidly evaluate their biological activity against specific targets or for desired material properties. ewadirect.com These platforms use state-of-the-art robotics to test millions of compounds in a matter of weeks. youtube.com The integration of automated synthesis of this compound derivatives with HTS would create a powerful engine for discovery. For example, a library of biaryl sulfonamides could be rapidly synthesized and then screened for inhibitory activity against specific enzymes or for their potential as materials in organic light-emitting diodes (OLEDs). acs.orgnih.gov This synergistic approach significantly accelerates the cycle from molecular design to the identification of promising lead compounds. youtube.com

Table 3: Workflow for Integrated Synthesis and Screening

| Step | Technology | Objective |

|---|---|---|

| 1. Library Design | Computational Chemistry | Design a virtual library of derivatives based on the this compound scaffold. |

| 2. Automated Synthesis | Flow Chemistry / Robotic Platforms | Synthesize a physical library of hundreds or thousands of compounds with high purity and yield. nih.gov |

| 3. Compound Management | Automated Storage Systems | Store, manage, and dispense the compound library for testing. youtube.com |

| 4. High-Throughput Screening (HTS) | Robotic Screening Platforms | Test the entire library against a biological target (e.g., enzyme assay) or for a physical property. ewadirect.comnih.gov |

| 5. Data Analysis | Informatics / Machine Learning | Analyze the large dataset from HTS to identify "hits" (active compounds) and structure-activity relationships. youtube.com |

| 6. Hit Validation | Secondary Assays | Confirm the activity and selectivity of the most promising compounds identified in the HTS campaign. |

Q & A

Q. What are the key considerations for optimizing the synthesis of N,N-dibenzyl-4-iodobenzenesulfonamide?

The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Critical parameters include:

- Reagent selection : Use benzylamine derivatives and iodobenzenesulfonyl chloride as primary reactants. Triethylamine or sodium hydroxide is often employed as a base to deprotonate intermediates .

- Solvent and temperature : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C ensures controlled reactivity and minimizes side reactions .

- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound?

A combination of spectroscopic and crystallographic methods is essential:

- NMR spectroscopy : H and C NMR confirm benzyl group integration and sulfonamide connectivity. Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>98% for biological assays) .

- Single-crystal X-ray diffraction : Resolves iodine and sulfonamide geometry (e.g., bond angles, torsion angles) using SHELX software .

Q. How does the iodine substituent influence the compound’s reactivity in further functionalization?

The 4-iodo group enables cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) for aryl-aryl bond formation. Key factors include:

- Catalyst systems : Pd(PPh)/CuI in DMF at 80–100°C .

- Protecting groups : Ensure the sulfonamide nitrogen is benzyl-protected to prevent undesired side reactions .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX refine the structural ambiguities of this compound?

SHELX software (e.g., SHELXL) is critical for resolving challenges such as:

- Disordered iodine atoms : Apply restraints to thermal parameters (ADPs) and use TWIN/BASF commands for twinned crystals .

- Hydrogen bonding networks : Analyze intermolecular interactions (e.g., N–H···O=S) to predict packing motifs and stability .

- Validation tools : Use CCDC checkCIF to identify geometric outliers (e.g., bond lengths >3σ from mean values) .

Q. What strategies are effective for evaluating the compound’s bioactivity against enzyme targets?

Design biochemical assays with these steps:

- Target selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .

- Dose-response curves : Use fluorescence-based assays (e.g., FAM-labeled substrates) to measure IC values .

- Molecular docking : Perform simulations with AutoDock Vina to predict binding modes of the iodobenzene moiety within active sites .

Q. How should researchers address contradictions in experimental data, such as inconsistent biological activity across studies?

Follow a systematic approach:

- Reproducibility checks : Verify assay conditions (pH, temperature, solvent) and compound purity .

- Meta-analysis : Compare results with structurally similar sulfonamides (e.g., N-(3,5-dichlorophenyl)-4-fluorobenzenesulfonamide) to identify substituent-specific trends .

- Data triangulation : Combine crystallography (SHELX), NMR, and computational models to reconcile discrepancies .

Q. What computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

Integrate quantum mechanics (QM) and molecular dynamics (MD):

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Pharmacophore modeling : Map the iodine atom’s electrostatic potential to identify regions critical for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.